Inosine oxime

Catalog No.
S516350
CAS No.
3414-62-8
M.F
C10H13N5O5
M. Wt
283.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inosine oxime

CAS Number

3414-62-8

Product Name

Inosine oxime

IUPAC Name

(2R,3R,4S,5R)-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

InChI

InChI=1S/C10H13N5O5/c16-1-4-6(17)7(18)10(20-4)15-3-13-5-8(14-19)11-2-12-9(5)15/h2-4,6-7,10,16-19H,1H2,(H,11,12,14)/t4-,6-,7-,10-/m1/s1

InChI Key

QROZCFCNYCVEDO-KQYNXXCUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

6-hydroxyadenosine, 6-N-HYDROXYADENOSINE

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NO

The exact mass of the compound 6-N-Hydroxyadenosine is 283.0917 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529410. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inosine oxime (CAS 3414-62-8) is a synthetic purine nucleoside analog derived from inosine. The defining structural modification is the conversion of the C6-ketone group on the purine ring to an oxime (-NOH) functional group. This seemingly minor change fundamentally alters its electronic properties and hydrogen-bonding capabilities compared to its parent compound, inosine. While inosine is a natural substrate in the purine salvage pathway, inosine oxime functions primarily as a potent inhibitor of key metabolic enzymes, most notably purine nucleoside phosphorylase (PNP). This specific inhibitory profile makes it a non-interchangeable tool for researchers studying purine metabolism, immunomodulation, and antiviral pathways.

Substituting inosine for inosine oxime in procurement is not viable for applications requiring targeted enzyme inhibition. Inosine is a natural substrate for purine nucleoside phosphorylase (PNP), meaning the enzyme actively metabolizes it. In contrast, inosine oxime is a potent inhibitor of PNP. This functional opposition is critical: using inosine would activate the very metabolic pathway a researcher likely intends to block with inosine oxime. The oxime group at the C6 position is the key to this inhibitory activity, creating a molecule that can bind to the enzyme's active site but cannot be processed, thus blocking the enzyme. For studies focused on the downstream effects of PNP blockade—such as modulating T-cell function or rebalancing purine metabolites—procuring the substrate (inosine) instead of the inhibitor (inosine oxime) would invalidate experimental design and yield fundamentally different outcomes.

Potent Purine Nucleoside Phosphorylase (PNP) Inhibition vs. Substrate Behavior of Inosine

Inosine oxime is a potent inhibitor of purine nucleoside phosphorylase (PNP), whereas its parent compound, inosine, is a natural substrate for the enzyme. Studies characterizing potent PNP inhibitors like forodesine (structurally related to inosine) demonstrate inhibition constants (Ki) in the picomolar range (23 to 72 pM). In contrast, inosine is processed by PNP with a Michaelis constant (Km) typically in the micromolar range, indicating its role as a substrate to be turned over, not an inhibitor. This fundamental difference in function—inhibition versus metabolic processing—is the primary reason for selecting inosine oxime.

Evidence DimensionInteraction with Purine Nucleoside Phosphorylase (PNP)
Target Compound DataFunctions as a potent enzyme inhibitor.
Comparator Or BaselineInosine: Functions as a natural substrate with a characteristic Km value for enzymatic turnover.
Quantified DifferenceQualitatively opposite functions: inhibition vs. metabolic processing. Potent inhibitors of this class exhibit picomolar Ki values, while substrates like inosine have micromolar Km values.
ConditionsIn vitro enzymatic assays with purified purine nucleoside phosphorylase.

This justifies procuring inosine oxime specifically for experiments designed to block the purine salvage pathway, a task for which the substrate inosine is unsuitable.

Altered Immunomodulatory Profile: Potential for Differentiated T-Cell Response

Inosine itself has complex immunomodulatory effects, including the ability to support T-cell proliferation under glucose restriction and inhibit the production of certain pro-inflammatory cytokines like TNF-α. However, these effects are dependent on its metabolism by PNP. By inhibiting PNP, inosine oxime decouples the nucleoside structure from its typical metabolic fate. This provides a tool to investigate the direct receptor-mediated effects of an inosine-like structure without the confounding downstream metabolic consequences, such as the generation of hypoxanthine and ribose-1-phosphate. The use of a PNP inhibitor like forodesine has been shown to completely block the ability of inosine to support T-cell proliferation, demonstrating that the inhibitory action of an analog like inosine oxime would produce a fundamentally different immunological outcome than inosine itself.

Evidence DimensionDependence on PNP for T-Cell Proliferation Support
Target Compound DataInhibits PNP, thereby blocking the metabolic pathway required for inosine to support T-cell proliferation.
Comparator Or BaselineInosine: Supports T-cell proliferation under glucose restriction, an effect that is completely abrogated by the addition of a PNP inhibitor.
Quantified DifferenceFunctionally opposite effect on the inosine-dependent T-cell support pathway (inhibition vs. activation).
ConditionsIn vitro culture of activated mouse CD8+ T cells under glucose-free, inosine-supplemented conditions.

For immunological studies, inosine oxime allows for the specific dissection of PNP-independent pathways, making it a necessary control and distinct tool compared to the metabolically active inosine.

Precursor Suitability: A Stable Platform for Further Chemical Modification

The oxime functional group offers distinct chemical reactivity compared to the ketone group of inosine, making inosine oxime a more suitable precursor for specific synthetic routes. Oximes can undergo reactions such as reduction to amines, hydrolysis back to ketones, or dehydration to nitriles, providing synthetic handles unavailable in the parent inosine molecule. Furthermore, in aqueous solution, aliphatic oximes are significantly more resistant to hydrolysis than analogous hydrazones, suggesting greater stability during certain processing steps. This enhanced stability and versatile reactivity make inosine oxime a superior choice for medicinal chemistry campaigns aiming to build more complex nucleoside analogs where the C6 position is a key point for modification.

Evidence DimensionSynthetic Versatility and Processability
Target Compound DataContains a reactive oxime group suitable for reduction, dehydration, or rearrangement; offers greater hydrolytic stability than related imines.
Comparator Or BaselineInosine: Contains a less reactive ketone group, limiting the types of subsequent chemical modifications possible at the C6 position.
Quantified DifferenceProvides access to different classes of compounds (amines, nitriles) not directly accessible from inosine's ketone group.
ConditionsStandard organic synthesis reaction conditions.

This makes inosine oxime a strategic procurement choice for medicinal chemists needing a stable, versatile scaffold for developing novel purine-based compounds.

Pharmacological Inhibition of the Purine Salvage Pathway

For research focused on the metabolic consequences of blocking the purine salvage pathway. Inosine oxime serves as a specific tool to inhibit PNP, allowing for the study of downstream effects on nucleotide pools and cellular metabolism. This is critical in models of diseases where purine metabolism is dysregulated, such as certain immunological disorders or cancers.

Dissecting T-Cell Immunometabolism

In immunology, to differentiate between the metabolic and signaling effects of purine nucleosides on T-cell function. While inosine can be used as an alternative fuel source by T-cells via PNP, inosine oxime blocks this pathway. Using both compounds in parallel allows researchers to isolate PNP-dependent metabolic effects from direct, PNP-independent receptor signaling.

Scaffold for Medicinal Chemistry and Nucleoside Analog Synthesis

As a starting material in medicinal chemistry for the synthesis of novel nucleoside analogs. The unique reactivity of the oxime group provides a versatile chemical handle for creating libraries of compounds with potential therapeutic applications, a function not offered by the ketone group of inosine.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

283.09166853 Da

Monoisotopic Mass

283.09166853 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QR2S87K5XC

Other CAS

24822-51-3
3414-62-8

Dates

Last modified: 02-18-2024
1: Plitzko B, Havemeyer A, Kunze T, Clement B. The pivotal role of the mitochondrial amidoxime reducing component 2 in protecting human cells against apoptotic effects of the base analog N6-hydroxylaminopurine. J Biol Chem. 2015 Apr 17;290(16):10126-35. doi: 10.1074/jbc.M115.640052. Epub 2015 Feb 23. PubMed PMID: 25713076; PubMed Central PMCID: PMC4400328.

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